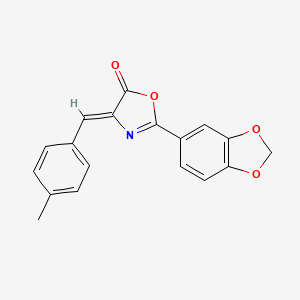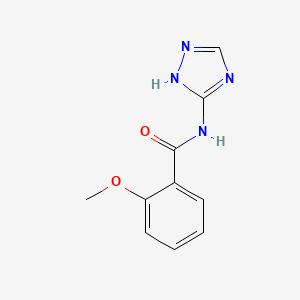
3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acrylamide derivatives involves key steps that are crucial for obtaining the desired compound with high purity and yield. For example, a study detailed the synthesis of a novel acrylamide monomer through a two-step process, involving the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019). Similarly, various N-substituted derivatives of acrylamides have been synthesized through the addition to the C=C double bond of acrylonitrile, demonstrating the versatility of acrylamide chemistry (Vardanyan et al., 2021).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often elucidated using spectroscopic and X-ray diffraction studies. These studies reveal important aspects like bond lengths, angles, and the overall three-dimensional arrangement of atoms in the molecule, contributing to our understanding of their chemical behavior. For instance, the crystal structure of a related acrylamide compound was determined, highlighting the stabilization by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, reactions with N-sulfonylamines and azirines lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the reactivity of acrylamide compounds under different conditions (Tornus et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various derivatives related to 3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide have been extensively studied. For instance, research has demonstrated the synthesis of novel benzenesulfonamide derivatives, including acryloyl(phenyl)benzenesulfonamide derivatives, which exhibit significant in vitro antitumor activity against certain cell lines. These compounds have been evaluated for their potential interactions against specific targets, such as the KSHV thymidylate synthase complex, and have been analyzed using methods like Density Functional Theory (DFT) and FTIR spectroscopy (Fahim & Shalaby, 2019).
Polymerization and Characterization
The compound's derivatives have also been explored in the context of polymer science. For example, the homopolymer and various copolymers of 3,5-dimethylphenyl methacrylate (a related derivative) have been synthesized, characterized, and analyzed for their molecular weights, glass transition temperatures, and solubility in different solvents. Such studies contribute significantly to the understanding of polymer properties and their potential applications in various fields (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Photoinitiation and Polymerization Efficiency
The efficiency and control of polymerization processes involving acrylamide derivatives have been a focus of research as well. Studies have explored the initiation of polymerization by various photoinitiators and the impacts of different components on the rate and efficiency of polymerization. This research is crucial for developing advanced materials with controlled properties (Cavitt, Hoyle, Kalyanaraman, & Jönsson, 2004).
Advanced Materials Development
There's ongoing research into developing advanced materials using acrylamide derivatives. For instance, studies have shown the synthesis of novel organic sensitizers for solar cell applications, indicating the potential of these compounds in renewable energy technologies (Kim et al., 2006). Additionally, the creation of biodegradable hydrogels for potential biomedical applications as drug delivery systems has been investigated, highlighting the versatility of these compounds in medical and environmental applications (Elvira, Mano, Román, & Reis, 2002).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-6-15(13(2)9-12)19-18(20)8-5-14-4-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGQVODPQLAODD-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)
![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)
![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)